N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
“N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a chemical compound with the molecular formula C15H24BNO2 . It is also known by other names such as “2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester”, and “DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZYL]-AMINE” among others . The compound has a molecular weight of 261.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: “InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3” and the canonical SMILES string: "B1(OC(C(O1)©C)©C)C2=CC=CC=C2CN©C" . These representations provide a detailed view of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and away from light and air .
Scientific Research Applications
Endogenous Role and Potential Therapeutic Applications
Tissue Protection and Regeneration : Research suggests that DMT, sharing a structural core with the specified compound, might play a role in cellular protective mechanisms beyond central nervous system activity. It's implicated in tissue protection, regeneration, and immunity, potentially through sigma-1 receptor mediation. This opens avenues for future medical therapies exploiting these adaptive mechanisms (Frecska et al., 2013).
Neuropharmacology and Neurotransmitter Roles : DMT is considered for its neuropharmacological properties and roles in the periphery and central nervous system, possibly acting as a neurotransmitter. This highlights its potential utility in exploring brain function and developing clinical tools for treating conditions like anxiety and psychosis (Carbonaro & Gatch, 2016).
Chemical Analysis and Toxicology
- Analytical Methods : Advanced analytical methods have been developed for detecting and characterizing N,N-dialkylated tryptamines, which include a range of synthetic and naturally occurring compounds. These methods are crucial for understanding the pharmacology and toxicology of these substances, guiding both scientific research and clinical applications (Brandt & Martins, 2010).
Potential for Clinical Research
- Therapeutic Potential : The review of endogenous roles and therapeutic applications of ayahuasca and DMT suggests promising results for conditions like anxiety, depression, and substance dependence. Ayahuasca's safety profile and the potential for DMT in clinical settings advocate for further research into their psychiatric applications (Rodrigues et al., 2019).
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, the area should be thoroughly washed with water. If eye irritation persists, medical attention should be sought .
Mechanism of Action
Target of Action
It is known to be an important organic synthesis intermediate .
Mode of Action
The compound is used as an additive in electrolytes to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic synthesis for the formation of carbon-carbon bonds . It also participates in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
The compound’s action results in the formation of a dense and robust SEI that is rich in LiF. This SEI helps suppress the growth of lithium dendrites, which is crucial in the context of lithium metal batteries .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is stable in air and soluble in some organic solvents like ethanol and dimethylformamide . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki-Miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that it may interact with various enzymes and proteins involved in these reactions. The nature of these interactions is likely dependent on the specific conditions of the reaction and the other molecules present.
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions , which involve the formation of carbon-carbon bonds between two organic compounds. This suggests that it may interact with biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Metabolic Pathways
It is known to participate in Suzuki-Miyaura coupling reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNFIFQXALVLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674855 | |
Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129636-11-9 | |
Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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